N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 3-fluorophenyl substituent and a 4-methylbenzenesulfonyl (tosyl) group. This compound is structurally characterized by its sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-5-7-18(8-6-14)26(24,25)22-11-9-15(10-12-22)19(23)21-17-4-2-3-16(20)13-17/h2-8,13,15H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDRWNXUMHJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methylbenzenesulfonyl groups. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is attached using sulfonylation reactions with suitable sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonyl Group Variations
The sulfonyl group is a critical pharmacophore influencing binding affinity and metabolic stability. Key analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The 4-methylbenzenesulfonyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to bulkier halogens .
Fluorophenyl Substituent Position
The position of fluorine on the phenyl ring significantly impacts electronic and steric properties:
Key Observations :
- 4-Fluorophenyl : Symmetric substitution may improve crystallinity and formulation properties, as seen in patent applications .
Carboxamide Position and Piperidine Modifications
The carboxamide’s position on the piperidine ring and additional substituents influence conformational flexibility:
Key Observations :
- Piperidine-4 vs. Piperidine-3 : The 4-position (target compound) may allow better alignment with planar active sites, whereas the 3-position (e.g., ) could enhance three-dimensional binding .
Molecular Properties and ADME Profiles
Critical parameters for drug-likeness, inferred from :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
